2-[(2-Hydroxyethyl)amino]isonicotinic acid
Overview
Description
Scientific Research Applications
Synthesis and Derivative Research
- A study by Winterstein et al. (1956) discusses the synthesis of various derivatives of isonicotinic acid hydrazide, showing the versatility of this compound in creating amino acid derivatives with potential biological activity. Derivatives of α-amino acids showed comparable activity to unsubstituted isonicotinic acid hydrazide, demonstrating the compound's adaptability in chemical synthesis (Winterstein et al., 1956).
Organocatalytic Applications
- Zolfigol et al. (2013) utilized isonicotinic acid in the synthesis of pyranopyrazoles, employing it as a dual and biological organocatalyst. This illustrates the role of isonicotinic acid in facilitating chemical reactions under environmentally friendly conditions (Zolfigol et al., 2013).
Biological Interaction Studies
- Mdluli et al. (1998) explored the interaction of isonicotinic acid derivatives with Mycobacterium tuberculosis. They identified a covalent complex formed by isoniazid (a derivative of isonicotinic acid) with specific proteins in the bacteria, revealing insights into the molecular mechanisms of tuberculosis treatment (Mdluli et al., 1998).
Pro-Chelator Development
- Charkoudian et al. (2006) synthesized a pro-chelating agent using isonicotinic acid. This compound, when activated by hydrogen peroxide, can inhibit iron-promoted hydroxyl radical formation, highlighting isonicotinic acid's potential in developing agents for controlling metal ion-mediated oxidative stress (Charkoudian et al., 2006).
Material Science Applications
- Wang and Yan (2006) described the creation of luminescent hybrid materials using derivatives of 2-hydroxynicotinic acid. These materials demonstrate the utility of isonicotinic acid derivatives in the field of photophysics and material science (Wang & Yan, 2006).
Mechanism of Action
Target of Action
Isonicotinic acid derivatives, such as isoniazid, are known to target the mycobacterial cell wall .
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids, which are long-chain α-alkyl β-hydroxy fatty acids crucial for the mycobacterial cell wall .
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, is known to interfere with the synthesis of mycolic acids, affecting the mycobacterial cell wall .
Result of Action
Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids, which are crucial for the mycobacterial cell wall . This inhibition can lead to the death of the mycobacteria.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-4-3-10-7-5-6(8(12)13)1-2-9-7/h1-2,5,11H,3-4H2,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYAPHKFXNWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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